molecular formula C17H19NOS B13002084 (6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methanone CAS No. 1355227-28-9

(6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13002084
CAS No.: 1355227-28-9
M. Wt: 285.4 g/mol
InChI Key: CCYBDYZISQTOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a tert-butylthio group, a methyl group, and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of the tert-butylthio group: This can be achieved by reacting the pyridine derivative with tert-butylthiol in the presence of a suitable catalyst.

    Attachment of the phenylmethanone group: This step might involve Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methanone may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (6-(tert-Butylthio)-2-methylpyridin-3-yl)(phenyl)methane: Similar structure but without the carbonyl group.

Uniqueness

The presence of the tert-butylthio group and the specific substitution pattern on the pyridine ring may confer unique chemical properties, such as increased lipophilicity or specific reactivity patterns, distinguishing it from other similar compounds.

Properties

CAS No.

1355227-28-9

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

(6-tert-butylsulfanyl-2-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C17H19NOS/c1-12-14(16(19)13-8-6-5-7-9-13)10-11-15(18-12)20-17(2,3)4/h5-11H,1-4H3

InChI Key

CCYBDYZISQTOCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC(C)(C)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.